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Compound of Interest

(R)-N-(1-Hydroxypropan-2-
Compound Name:
yl)palmitamide

Cat. No.: B129837

An In-depth Technical Guide on the Physicochemical Properties of N-palmitoyl-R-alaninol

Disclaimer: Direct experimental data on the physicochemical properties and biological activity
of N-palmitoyl-R-alaninol is limited in publicly available scientific literature. Therefore, this guide
has been compiled using theoretical calculations, data from its constituent molecules (Palmitic
Acid and R-alaninol), general principles of N-acyl amino alcohol chemistry, and information
from closely related analogs. This document is intended for research and development
professionals and should be used as a foundational resource.

Introduction

N-palmitoyl-R-alaninol is a lipoamino acid, a class of lipid signaling molecules characterized by
a fatty acid (palmitic acid) linked to an amino alcohol (R-alaninol) via an amide bond. This
structure imparts amphiphilic properties, with a long hydrophobic alkyl chain and a polar
headgroup containing a hydroxyl moiety. Lipoamino acids are of significant interest to
researchers due to their structural similarity to endogenous signaling lipids like
endocannabinoids and their potential therapeutic applications, which can include anti-
inflammatory and analgesic effects.[1] The "R" designation specifies the stereochemistry at the
chiral center of the alaninol backbone, which can be critical for biological activity and interaction
with molecular targets. This guide provides a comprehensive overview of the known and
predicted physicochemical properties of N-palmitoyl-R-alaninol, detailed protocols for its
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synthesis and analysis, and a discussion of its potential biological roles based on related
compounds.

Physicochemical Properties

The physicochemical properties of N-palmitoyl-R-alaninol are determined by its constituent
parts: the 16-carbon saturated fatty acid tail and the chiral aminopropanol headgroup.
Quantitative data for the precursor molecules are well-documented, while data for the final
compound are largely theoretical.

Data Summary

The following tables summarize the key physicochemical data.

Table 1: General and Calculated Properties
of N-palmitoyl-R-alaninol

Property Value
IUPAC Name N-[(2R)-1-hydroxypropan-2-yllhexadecanamide
Molecular Formula C19H39NO2
Molecular Weight 313.52 g/mol
Exact Mass 313.29808 u
Appearance Predicted: White to off-white waxy solid
| Table 2: Physicochemical Properties of Precursor Molecules | | | :--- | :--- | :--- | | Property |

Palmitic Acid | (R)-(-)-2-Amino-1-propanol (R-alaninol)[2] | | CAS Number | 57-10-3 | 35320-23-
1| | Molecular Formula | C16H3202 | CsHoNO | | Molecular Weight | 256.42 g/mol | 75.11 g/mol |
| Melting Point | 62.9 °C | N/A (liquid at room temp.) | | Boiling Point | 351 °C | 166-168 °C | |
Density | 0.853 g/cm3 | 0.963 g/mL at 20 °C | | Solubility | Insoluble in water; Soluble in ethanol,
ether | Miscible with water |

| Table 3: Predicted and Analog-Derived Properties of N-palmitoyl-R-alaninol | | | :--- | :=-- | :--- | |
Property | Predicted/Analog Value | Basis/Comment | | Melting Point (°C) | Data not available |
Expected to be a waxy solid with a melting point higher than palmitic acid. | | Boiling Point (°C) |
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Data not available | High boiling point; likely to decompose under atmospheric pressure. | |
Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., Chloroform,
Methanol, DMSO) | Based on the long alkyl chain and properties of similar N-acyl lipids. | | logP
(Octanol/Water) | Predicted: > 6.0 | High value due to the dominant hydrophobic nature of the
C16 acyl chain. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of N-
palmitoyl-R-alaninol.

Synthesis of N-palmitoyl-R-alaninol via Mixed Anhydride
Method

This protocol is adapted from a general method for the selective N-acylation of amino alcohols.
[3] It involves the formation of a mixed anhydride from palmitic acid, which then selectively
acylates the amino group of R-alaninol.

Materials:

e Palmitic Acid (C16H32032)

¢ (R)-(-)-2-Amino-1-propanol (R-alaninol)[2]

o Methanesulfonyl Chloride (MsCl)

o Triethylamine (TEA)

e Dichloromethane (DCM), anhydrous

o Demineralized Water

e Saturated Sodium Bicarbonate (NaHCOs3) solution
e Brine (saturated NaCl solution)

e Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (Na2SOa)

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://patentimages.storage.googleapis.com/pdfs/c116e4119182093e337a/EP0633875B1.pdf
https://www.sigmaaldrich.com/TR/en/product/aldrich/297682
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

« Silica gel for column chromatography

e Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Methodology:

o Mixed Anhydride Formation:

o In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve
palmitic acid (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous
dichloromethane.

o Cool the solution to 0 °C using an ice bath.
o Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution.

o Allow the reaction to stir at 0 °C for 1 hour. The formation of the mixed anhydride will
occur, often visible as a slight cloudiness due to the precipitation of triethylammonium
chloride.

e Acylation Reaction:
o In a separate flask, dissolve R-alaninol (1.2 equivalents) in anhydrous dichloromethane.
o Slowly add the R-alaninol solution to the mixed anhydride reaction mixture at O °C.

o Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4
hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

o Workup:
o Quench the reaction by adding demineralized water.

o Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with
saturated NaHCOs solution, water, and finally brine.

o Dry the organic layer over anhydrous MgSOa4 or Na2SOa.
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o Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator to obtain the crude product.

o Purification:

o Purify the crude product by silica gel column chromatography using an appropriate solvent
gradient (e.g., a gradient of ethyl acetate in hexane) to yield pure N-palmitoyl-R-alaninol.
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Caption: Workflow for the synthesis of N-palmitoyl-R-alaninol.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b129837?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

» Methodology: Dissolve a small sample of the purified product in a suitable deuterated solvent
(e.g., CDCIs or MeOD). Acquire *H NMR and 3C NMR spectra.

o Expected *H NMR signals:

o Atriplet around 0.88 ppm corresponding to the terminal methyl group of the palmitoyl
chain.

o A broad singlet around 1.25 ppm for the -(CH2)12- methylene protons.

o A multiplet around 1.6 ppm for the 3-methylene protons of the palmitoyl chain.

o Atriplet around 2.2 ppm for the a-methylene protons (-CH2-CO) of the palmitoyl chain.
o Adoublet for the methyl group of the alaninol moiety.

o Multiplets for the -CH- and -CH20H protons of the alaninol moiety.

o Abroad signal for the amide N-H proton.

o Asignal for the hydroxyl O-H proton.

o Expected 13C NMR signals:

o

A signal around 14 ppm for the terminal methyl carbon.

[¢]

Multiple signals between 22-34 ppm for the palmitoyl methylene carbons.

[¢]

A signal around 174-176 ppm for the amide carbonyl carbon.

[e]

Signals corresponding to the three carbons of the alaninol backbone.

2. Mass Spectrometry (MS):
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e Methodology: Analyze the sample using Electrospray lonization (ESI) Mass Spectrometry in
positive ion mode.

o Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]* at
m/z = 314.3. Other adducts such as [M+Na]* may also be observed. High-resolution mass
spectrometry (HRMS) should be used to confirm the elemental composition.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of N-palmitoyl-R-alaninol are not currently available.
However, based on its chemical structure and the known functions of related molecules, we
can infer potential biological roles.

Relationship to the Endocannabinoidome

N-palmitoyl-R-alaninol belongs to the broad family of N-acyl amides, which are part of the
expanded endocannabinoid system, or "endocannabinoidome”.[4] A closely related analog, N-
palmitoyl ethanolamine (PEA), is a well-studied anti-inflammatory and analgesic agent. Another
analog, N-palmitoyl serinol, has been shown to improve the skin's permeability barrier by
stimulating ceramide production through a cannabinoid receptor 1 (CB1)-dependent
mechanism in skin inflammation models.[5] It is plausible that N-palmitoyl-R-alaninol could
exhibit similar activities, potentially interacting with receptors or enzymes within this system.

Hypothetical Signaling Pathway

Given the activity of its analogs, N-palmitoyl-R-alaninol could potentially modulate inflammatory
responses and cellular homeostasis. One hypothetical pathway involves interaction with a G-
protein coupled receptor (GPCR), leading to downstream signaling that affects gene
expression related to inflammation or lipid metabolism. For example, activation of a receptor
could lead to the inhibition of pro-inflammatory transcription factors like NF-kB or the activation
of pathways that enhance ceramide synthesis, which is crucial for skin barrier function.
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Hypothetical Signaling Pathway for N-palmitoyl-R-alaninol
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Caption: Hypothetical signaling pathway for N-palmitoyl-R-alaninol.

© 2025 BenchChem. All rights reserved. 9/11

Tech Support


https://www.benchchem.com/product/b129837?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

N-palmitoyl-R-alaninol is a chiral lipoamino acid with predicted physicochemical properties that
make it a compelling candidate for research in dermatology, pharmacology, and materials
science. While direct experimental data is sparse, this guide provides a robust framework for its
chemical synthesis and characterization based on established methods. The potential for
biological activity, inferred from structurally similar molecules, suggests that N-palmitoyl-R-
alaninol may play a role in modulating inflammatory processes and cellular lipid metabolism.
Further investigation is required to elucidate its specific properties and biological functions, and
the protocols and data presented herein serve as a valuable starting point for such research
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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